molecular formula C73H129N27O24 B13397500 H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH

H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH

Cat. No.: B13397500
M. Wt: 1769.0 g/mol
InChI Key: YTOZMDKZTQYODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with protective groups used to prevent unwanted side reactions. The final product is cleaved from the resin and purified .

Industrial Production Methods

In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the synthesis of larger quantities of peptides with high precision and efficiency .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Peptides like H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit various signaling pathways, leading to a range of biological effects. The exact pathways and targets depend on the specific sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH lies in its specific sequence of amino acids, which determines its structure and function. This sequence can be tailored to achieve desired biological effects, making it a versatile tool in scientific research .

Properties

Molecular Formula

C73H129N27O24

Molecular Weight

1769.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[2-[(2,4-diamino-4-oxobutanoyl)amino]propanoylamino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid

InChI

InChI=1S/C73H129N27O24/c1-11-35(8)55(100-57(110)37(10)87-58(111)38(74)28-51(76)103)69(122)93-42(18-20-50(75)102)63(116)92-43(19-21-53(105)106)59(112)88-36(9)56(109)89-39(15-12-22-84-71(78)79)60(113)90-40(16-13-23-85-72(80)81)61(114)94-44(25-32(2)3)64(117)95-45(26-33(4)5)65(118)97-47(29-52(77)104)67(120)96-46(27-34(6)7)66(119)99-49(31-101)68(121)91-41(17-14-24-86-73(82)83)62(115)98-48(70(123)124)30-54(107)108/h32-49,55,101H,11-31,74H2,1-10H3,(H2,75,102)(H2,76,103)(H2,77,104)(H,87,111)(H,88,112)(H,89,109)(H,90,113)(H,91,121)(H,92,116)(H,93,122)(H,94,114)(H,95,117)(H,96,120)(H,97,118)(H,98,115)(H,99,119)(H,100,110)(H,105,106)(H,107,108)(H,123,124)(H4,78,79,84)(H4,80,81,85)(H4,82,83,86)

InChI Key

YTOZMDKZTQYODS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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